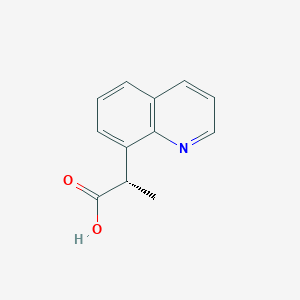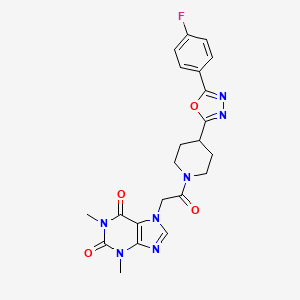![molecular formula C36H36N8O6S4 B2454286 N-(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)-4-[(5E)-5-[3-[4-[(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)氨基]-4-氧代丁基]-2-氧代-4-硫代次亚胺-1,3-噻唑烷-5-亚基]-2-氧代-4-硫代次亚胺-1,3-噻唑烷-3-基]丁酰胺 CAS No. 303055-74-5](/img/structure/B2454286.png)
N-(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)-4-[(5E)-5-[3-[4-[(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)氨基]-4-氧代丁基]-2-氧代-4-硫代次亚胺-1,3-噻唑烷-5-亚基]-2-氧代-4-硫代次亚胺-1,3-噻唑烷-3-基]丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C36H36N8O6S4 and its molecular weight is 804.97. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Functional Molecular Materials
The compound’s structure features a 1,2,5-thiadiazole 1,1-dioxide motif, which plays a crucial role in the construction of functional molecular materials. These materials find applications in technology, including organic light-emitting diodes (OLEDs), organic conducting materials, and batteries . Researchers are actively investigating how this compound can contribute to the development of novel materials with enhanced properties.
Radical Anions and Persistent Organic Radicals
The 1,2,5-thiadiazole 1,1-dioxide scaffold can form radical anions, which are persistent organic radicals. These species have unpaired electrons and exhibit intriguing magnetic properties. Understanding their behavior is essential for designing new materials with tailored properties. Researchers study the reduction of dioxothiadiazoles to their anion radical forms and explore their electrochemistry .
Coordination Compounds
The compound’s ability to form coordination compounds is noteworthy. By coordinating with metal ions, it can create interesting complexes. These complexes find applications in catalysis, sensing, and molecular recognition. Investigating the coordination chemistry of this compound opens up exciting possibilities for designing functional materials .
Molecular Magnetism
Dioxothiadiazole radical anions exhibit magnetic behavior. Researchers explore their magnetic properties, especially when incorporated into metal complexes. These complexes can serve as building blocks for molecular magnets, which have potential applications in data storage and quantum computing .
Biological Activity
While the compound’s primary focus lies in materials science, it’s worth mentioning that related derivatives have been investigated for biological activity. For instance, derivatives of 4,8-dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine (a structurally related compound) have been studied for their biological effects . However, more research is needed to explore the specific biological applications of our compound.
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N8O6S4/c1-21-27(31(47)43(39(21)3)23-13-7-5-8-14-23)37-25(45)17-11-19-41-33(51)29(53-35(41)49)30-34(52)42(36(50)54-30)20-12-18-26(46)38-28-22(2)40(4)44(32(28)48)24-15-9-6-10-16-24/h5-10,13-16H,11-12,17-20H2,1-4H3,(H,37,45)(H,38,46)/b30-29+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYBIVJTQFWHAW-QVIHXGFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)C(=C4C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)/C(=C\4/C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N8O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone](/img/structure/B2454204.png)
![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2454212.png)
![benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2454213.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2454217.png)
![2-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)
![3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
![2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2454221.png)


![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)